Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a thieno[2,3-b]pyridine core with various substituents, including an amino group, a carboxylate ester group, and three methyl groups. Its intricate structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol or amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides, and electrophiles such as alkyl halides and acyl chlorides are employed.
Major Products Formed: The reactions can yield a variety of products, including nitro derivatives, alcohols, amines, and substituted thieno[2,3-b]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved are determined by the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is similar to other thieno[2,3-b]pyridine derivatives, such as Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate and Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. These compounds share the thieno[2,3-b]pyridine core but differ in the placement and number of substituents. The unique combination of substituents in this compound gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-5-17-13(16)11-10(14)9-7(3)6(2)8(4)15-12(9)18-11/h5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNBTPSVBBGYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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